molecular formula C21H24N2O4 B5508265 (1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one

(1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one

Cat. No.: B5508265
M. Wt: 368.4 g/mol
InChI Key: WZUVGGRETBGVCF-RJPLPAITSA-N
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Description

(1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[52101,5]dec-8-en-4-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one involves multiple steps, including the formation of the azetidine ring and the tricyclic core. Common synthetic routes may involve the use of starting materials such as azetidine derivatives, phenyl ethyl compounds, and various reagents to facilitate ring closure and functional group transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.

    Substitution: Functional groups on the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

(1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.

Mechanism of Action

The mechanism of action of (1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one involves its interaction with molecular targets in biological systems. This compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic structures and azetidine derivatives, such as:

    Steviol glycosides: Compounds with a tricyclic core and various functional groups.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound with antioxidant properties and a similar structural complexity.

Uniqueness

(1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[52101,5]dec-8-en-4-one is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1R,7S)-6-(3-hydroxyazetidine-1-carbonyl)-3-[2-(4-methylphenyl)ethyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-13-2-4-14(5-3-13)7-9-22-12-21-8-6-16(27-21)17(18(21)20(22)26)19(25)23-10-15(24)11-23/h2-6,8,15-18,24H,7,9-12H2,1H3/t16-,17?,18?,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUVGGRETBGVCF-RJPLPAITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN2CC34C=CC(O3)C(C4C2=O)C(=O)N5CC(C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CCN2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)N5CC(C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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